molecular formula C18H19ClN4O3 B12401450 2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide

2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide

Cat. No.: B12401450
M. Wt: 374.8 g/mol
InChI Key: WOGZFCMBPXJNFI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C18H20ClN3O3. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a nitrophenyl group, and a piperazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-nitrophenylamine to form the intermediate 2-chloro-N-(2-amino-5-nitrophenyl)benzamide.

    Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group yields 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide.

    Reduction: Reduction of the nitro group yields 2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-aminophenyl)benzamide.

    Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives.

Scientific Research Applications

2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(4-methylpiperazin-1-yl)phenyl)benzamide
  • 2-chloro-N-(2-(4-methylpiperazin-1-yl)-4-nitrophenyl)benzamide

Uniqueness

2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide

InChI

InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)17-7-6-13(23(25)26)12-16(17)20-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,24)

InChI Key

WOGZFCMBPXJNFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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